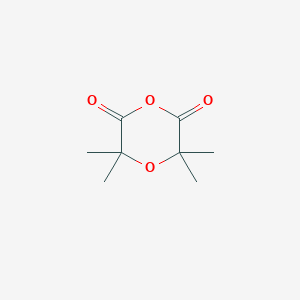Tetramethyl-1,4-dioxane-2,6-dione
CAS No.: 58607-24-2
Cat. No.: VC4982305
Molecular Formula: C8H12O4
Molecular Weight: 172.18
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 58607-24-2 |
|---|---|
| Molecular Formula | C8H12O4 |
| Molecular Weight | 172.18 |
| IUPAC Name | 3,3,5,5-tetramethyl-1,4-dioxane-2,6-dione |
| Standard InChI | InChI=1S/C8H12O4/c1-7(2)5(9)11-6(10)8(3,4)12-7/h1-4H3 |
| Standard InChI Key | CGVYQNFYKAABLQ-UHFFFAOYSA-N |
| SMILES | CC1(C(=O)OC(=O)C(O1)(C)C)C |
Introduction
Chemical Identity and Structural Features
Nomenclature and Molecular Configuration
The compound is formally identified by two IUPAC names: 3,3,5,5-tetramethyl-1,4-dioxane-2,6-dione (per Enamine’s documentation) and 3,3,6,6-tetramethyl-1,4-dioxane-2,5-dione (per PubChem) . This discrepancy arises from alternative numbering conventions for the dioxane ring. Both names describe the same structural framework—a six-membered ring comprising two oxygen atoms, two ketone groups at positions 2 and 6 (or 2 and 5), and methyl substituents at all four non-oxygen positions .
The InChI code (1S/C8H12O4/c1-7(2)5(9)11-6(10)8(3,4)12-7/h1-4H3) confirms the arrangement of substituents, while the SMILES string (CC1(C(=O)OC(C(=O)O1)(C)C)C) provides a linear representation of the molecule .
Crystallographic and Stereochemical Considerations
X-ray crystallography data for this compound remain unreported, but computational models predict a chair-like conformation for the dioxane ring, stabilized by intramolecular hydrogen bonding between carbonyl oxygen atoms and adjacent methyl groups . The symmetry of the molecule (C2v point group) reduces its stereoisomeric potential, rendering it achiral despite its four methyl substituents .
Physical and Chemical Properties
Thermodynamic Parameters
Key physical properties include:
| Property | Value | Source |
|---|---|---|
| Melting Point | 71–72°C | |
| Molecular Weight | 172.18 g/mol | |
| Purity (Commercial) | 80% | |
| Storage Temperature | 4°C |
Notably, one source describes the compound as a liquid , which conflicts with its reported melting point. This inconsistency may stem from impurities in commercial samples or misclassification in safety documentation.
Solubility and Reactivity
While experimental solubility data are scarce, the presence of polar carbonyl groups and nonpolar methyl substituents suggests limited solubility in water but moderate miscibility with organic solvents like dichloromethane or tetrahydrofuran. The diketone moiety confers electrophilic character at the carbonyl carbons, enabling nucleophilic acyl substitution reactions typical of cyclic esters .
Synthesis and Industrial Production
-
Cyclocondensation: Reaction of diacids with glycols under dehydrating conditions.
-
Oxidative Dimerization: Coupling of α-hydroxy acids using catalysts like tin(II) octoate .
For tetramethyl-1,4-dioxane-2,6-dione, a plausible pathway involves cyclization of 2,2,5,5-tetramethyl-3,6-dihydroxyadipic acid under acidic conditions, though experimental validation is required .
Applications and Functional Utility
Polymer Chemistry
The compound’s structural similarity to glycolide (a monomer for polyglycolic acid) suggests potential as a comonomer in biodegradable polymers. Methyl substitution could enhance thermal stability and reduce crystallinity in resulting copolymers .
Pharmaceutical Intermediates
Dioxanediones serve as precursors for prodrugs and peptide-mimetic compounds. The steric bulk of tetramethyl groups may modulate drug release kinetics or improve metabolic stability .
Comparative Analysis with Structural Analogs
The table below contrasts tetramethyl-1,4-dioxane-2,6-dione with related compounds:
| Compound | Molecular Formula | Key Differences |
|---|---|---|
| Glycolide | C₄H₄O₄ | No methyl groups; higher reactivity |
| 3,3-Dimethyl-1,4-butanedione | C₆H₁₀O₂ | Linear chain; fewer steric effects |
| Tetramethylglycolide | C₈H₁₂O₄ | Isomeric form; similar applications |
The tetramethyl derivative’s enhanced steric shielding reduces susceptibility to hydrolytic degradation compared to glycolide, potentially extending material lifetimes in biomedical applications .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume